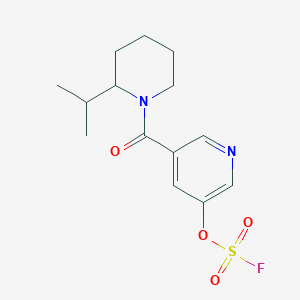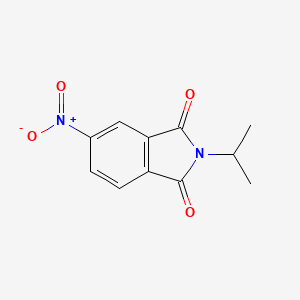
2-(5-(3-Methoxyphenyl)isoxazol-3-yl)-1-(piperidin-1-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(5-(3-Methoxyphenyl)isoxazol-3-yl)-1-(piperidin-1-yl)ethanone, also known as MPEP, is a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5). This compound has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders, such as Parkinson's disease, Fragile X syndrome, addiction, and anxiety disorders.
Applications De Recherche Scientifique
Antimicrobial Activity
A study involving derivatives of isoxazole synthesized from 1-(5-fluoro-2-hydroxyphenyl)ethanone, which are structurally similar to the compound , showed significant in vitro antimicrobial activity against bacterial and fungal organisms (Kumar et al., 2019). This suggests potential applications of the compound in the development of new antimicrobial agents.
Cytotoxic Studies and Docking Studies
Research on a compound closely related to 2-(5-(3-Methoxyphenyl)isoxazol-3-yl)-1-(piperidin-1-yl)ethanone involved synthesis and characterization, along with cytotoxic studies. These studies aimed at understanding the pharmacokinetic nature of the compound for potential biological applications (Govindhan et al., 2017). Molecular docking studies were also conducted to elucidate insights into new molecules in carrier protein.
Mass Spectrometric and Pyrolytic Behavior
A study on the mass spectrometric and pyrolytic behavior of 3,5-aryl-substituted isoxazolinyl acetophenones highlighted their synthesis and investigational methods. This research could provide valuable insights into the detection and identification of similar compounds in plant extracts (Dallakian et al., 1998).
Antipsychotic Potential
A series of 3-[[(aryloxy)alkyl]piperidinyl]-1,2-benzisoxazoles, similar in structure to the compound , were synthesized and evaluated for their potential antipsychotic D2/5-HT2 antagonistic properties. The study highlighted the compound's promising activity in various assays, suggesting potential use in treating schizophrenia (Strupczewski et al., 1995).
Structural Analysis and Antiproliferative Activity
Research on a compound structurally analogous to 2-(5-(3-Methoxyphenyl)isoxazol-3-yl)-1-(piperidin-1-yl)ethanone involved its structural characterization and evaluation for antiproliferative activity. The study explored the compound's potential bioactive properties (Prasad et al., 2018).
Herbicidal Activity and Structure-Activity Relationships
Isoxazole derivatives have been explored for their potential as herbicides. A study focused on aryl-formyl piperidinone derivatives, highlighting their synthesis, herbicidal activity, and structure-activity relationships. This research indicates potential agricultural applications for similar compounds (Fu et al., 2021).
Binding to Dopamine and 5-HT Receptors
Iloperidone, a compound structurally similar to the compound , has been studied for its binding affinity to dopamine and 5-HT receptors. This research provides insights into its potential therapeutic applications in treating disorders such as schizophrenia (Kongsamut et al., 1996).
Propriétés
IUPAC Name |
2-[5-(3-methoxyphenyl)-1,2-oxazol-3-yl]-1-piperidin-1-ylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O3/c1-21-15-7-5-6-13(10-15)16-11-14(18-22-16)12-17(20)19-8-3-2-4-9-19/h5-7,10-11H,2-4,8-9,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCEYKZBGUROJJW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=CC(=NO2)CC(=O)N3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-(3-Methoxyphenyl)isoxazol-3-yl)-1-(piperidin-1-yl)ethanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[1-(Dodecyloxy)-2-methylpropyl]-1H-1,2,3-benzotriazole](/img/structure/B2879174.png)




![1-[(2-Methylpropan-2-yl)oxycarbonyl]-2-prop-2-enylpiperidine-2-carboxylic acid](/img/structure/B2879186.png)
![6-Ethyl[1,3]benzimidazo[1,2-c]quinazoline](/img/structure/B2879187.png)

![N-[(E)-2-(benzenesulfonyl)-2-nitroethenyl]-3-chloro-2-methylaniline](/img/structure/B2879190.png)

![5-amino-1-[(2,5-dimethylphenyl)methyl]-N-(4-fluoro-2-methylphenyl)triazole-4-carboxamide](/img/structure/B2879193.png)
![3-cinnamyl-9-(2,4-dimethylphenyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2879195.png)
![2-[(4-Nitrobenzyl)sulfanyl]-5-phenyl-1,3,4-oxadiazole](/img/structure/B2879196.png)
